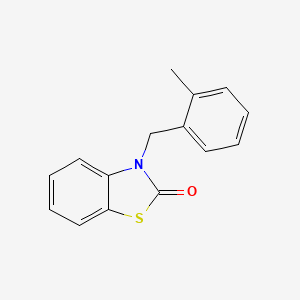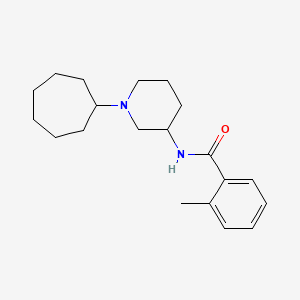![molecular formula C19H23NO4 B6057636 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide](/img/structure/B6057636.png)
3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide, also known as DMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been studied for its effects on various physiological and biochemical processes. In
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide is not fully understood, but it is believed to act on various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes such as histone deacetylases, which are involved in the regulation of gene expression. 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide has also been shown to activate certain receptors such as the peroxisome proliferator-activated receptor gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide has also been shown to have neuroprotective effects and can prevent the death of neurons. It has been shown to improve glucose and lipid metabolism, which can be beneficial in the treatment of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide is its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. It has been shown to have low toxicity and can be administered orally. However, one of the limitations of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide.
Orientations Futures
There are several future directions for research on 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic properties of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide in other diseases such as cardiovascular disease and inflammatory disorders. Additionally, more research is needed to fully understand the mechanism of action of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide and its potential side effects in humans.
Conclusion:
In conclusion, 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been studied for its effects on various physiological and biochemical processes and has shown promise in the treatment of cancer and neurodegenerative diseases. More research is needed to fully understand the mechanism of action and potential side effects of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide, but it holds great potential for future therapeutic applications.
Méthodes De Synthèse
The synthesis of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide involves the reaction between 3-methoxyphenylpropylamine and 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide as a white crystalline solid with a high yield. The purity of the compound can be further enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide has been studied for its potential therapeutic properties in various scientific research studies. One of the major applications of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide is in the treatment of cancer. Studies have shown that 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide can inhibit the growth of cancer cells and induce apoptosis, which is the programmed death of cancer cells. 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent the death of neurons.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-16-8-4-6-14(12-16)7-5-11-20-19(21)15-9-10-17(23-2)18(13-15)24-3/h4,6,8-10,12-13H,5,7,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDKGXOTDBLLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCC2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[({1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]phenyl}ethanone](/img/structure/B6057553.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide](/img/structure/B6057554.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6057560.png)


![[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6057573.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide](/img/structure/B6057587.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6057595.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6057610.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6057613.png)
![1-(4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6057615.png)
![5-{[(3-methoxyphenyl)amino]methyl}-2-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6057644.png)